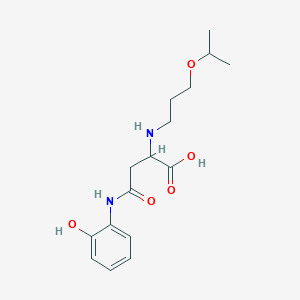

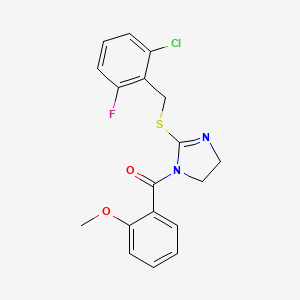

![molecular formula C12H13F3O3S B2822704 Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate CAS No. 2279122-33-5](/img/structure/B2822704.png)

Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate is a chemical compound that is commonly used in scientific research. It is a synthetic organic compound that is used in the field of medicinal chemistry, biochemistry, and pharmacology. The compound is known for its unique properties and has been extensively studied for its potential applications in various fields.

Applications De Recherche Scientifique

Herbicidal Activity and Mode of Action

Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate and its derivatives, such as dichlofop-methyl, have been extensively studied for their herbicidal activity. Dichlofop-methyl is known for its selective action against wild oat (Avena fatua L.) in wheat (Triticum aestivum L.) cultivation. It inhibits indole-3-acetic acid (IAA)-stimulated elongation in oat and wheat coleoptile segments, acting as a strong auxin antagonist. The de-esterified acid metabolite, dichlofop, exhibits a different mode of action by inhibiting root growth and development. These compounds selectively affect susceptible plants through two biologically active forms, highlighting a dual mode of action that contributes to their herbicidal efficacy (Shimabukuro et al., 1978).

Photodegradation in Aqueous Solutions

The photodegradation of related phenoxyacetic acid herbicides, such as MCPA (4-chloro-2-methylphenoxyacetic acid), in aqueous solutions has been investigated, showing the influence of dissolved organic compounds like phenol and 2-propanol on the degradation process. These studies are crucial for understanding the environmental fate of such herbicides and their impact on aquatic ecosystems (Vione et al., 2010).

Anti-inflammatory Effects of Related Compounds

Research on the tender leaves of Eucommia ulmoides Oliv. has identified phenolic compounds with structures similar to this compound, exhibiting modest anti-inflammatory activities. These findings contribute to the understanding of the pharmacological properties of natural products and their potential for therapeutic applications (Ren et al., 2021).

Allosteric Modulation of Hemoglobin

Compounds structurally related to this compound have been synthesized and evaluated for their ability to modulate hemoglobin's oxygen affinity. These allosteric effectors have shown promising results in reducing hemoglobin's oxygen affinity, suggesting potential applications in medical conditions requiring modulation of oxygen delivery (Randad et al., 1991).

Synthesis and Anti-Microbial Activities

Derivatives of this compound have been synthesized and tested for their antimicrobial activities. These studies highlight the chemical versatility of the compound and its potential as a scaffold for developing new antimicrobial agents. The molecular docking studies further provide insights into the mechanism of action of these compounds against various microbial pathogens (Nirmalan et al., 2016).

Mécanisme D'action

Target of Action

It is suggested that it may act like a peroxisome proliferator-activated receptor (ppar) agonist . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis.

Mode of Action

As a potential PPAR agonist, Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate may bind to PPARs, leading to a conformational change that allows the receptors to recruit coactivator proteins and promote the transcription of PPAR target genes

Biochemical Pathways

As a potential ppar agonist, it may influence pathways related to lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis .

Result of Action

As a potential PPAR agonist, it may regulate gene expression, leading to various cellular effects such as modulation of inflammation, lipid metabolism, and cell proliferation .

Propriétés

IUPAC Name |

methyl 2-methyl-2-[4-(trifluoromethylsulfanyl)phenoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O3S/c1-11(2,10(16)17-3)18-8-4-6-9(7-5-8)19-12(13,14)15/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDLSLKKLHSULM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)OC1=CC=C(C=C1)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

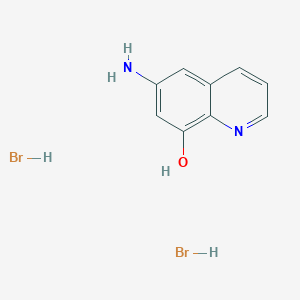

![5-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822621.png)

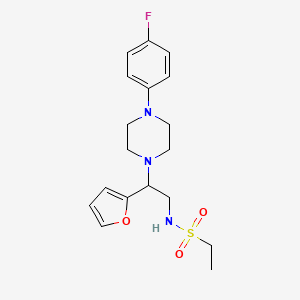

![6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2822623.png)

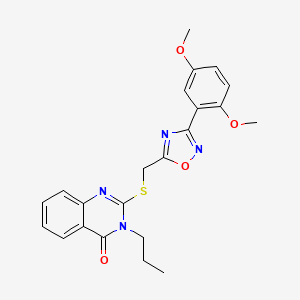

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2822632.png)

![2,4,5-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2822635.png)

![N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2822639.png)

![N-[4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2822640.png)

![1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2822642.png)

![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2822643.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2822644.png)